molecular formula C12H11NO3S B4734513 methyl N-(1-benzothien-3-ylcarbonyl)glycinate

methyl N-(1-benzothien-3-ylcarbonyl)glycinate

Cat. No. B4734513
M. Wt: 249.29 g/mol
InChI Key: YNYFVSYHFLMWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(1-benzothien-3-ylcarbonyl)glycinate, also known as Mecamylamine, is a synthetic compound that has been used in scientific research for several years. This compound is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and has been studied for its potential therapeutic applications.

Scientific Research Applications

Methyl N-(1-benzothien-3-ylcarbonyl)glycinate has been used in scientific research to study the effects of nAChRs on various physiological processes. It has been shown to have potential therapeutic applications in the treatment of several disorders, including schizophrenia, depression, and addiction. Additionally, methyl N-(1-benzothien-3-ylcarbonyl)glycinate has been used in studies of the effects of nicotine on the brain and has been shown to reduce the reinforcing effects of nicotine.

Mechanism of Action

Methyl N-(1-benzothien-3-ylcarbonyl)glycinate is a non-competitive antagonist of nAChRs, which are ion channels that are activated by the neurotransmitter acetylcholine. By binding to these receptors, methyl N-(1-benzothien-3-ylcarbonyl)glycinate prevents the influx of ions into the cell, thereby inhibiting the transmission of nerve impulses. This results in a decrease in the release of dopamine, a neurotransmitter that is involved in reward and addiction.
Biochemical and Physiological Effects:
methyl N-(1-benzothien-3-ylcarbonyl)glycinate has been shown to have several biochemical and physiological effects. It has been shown to reduce the reinforcing effects of nicotine, which may make it a useful tool in smoking cessation programs. Additionally, methyl N-(1-benzothien-3-ylcarbonyl)glycinate has been shown to have anxiolytic and anti-depressant effects, which may make it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using methyl N-(1-benzothien-3-ylcarbonyl)glycinate in lab experiments is that it is a selective antagonist of nAChRs, which allows for the specific targeting of these receptors. Additionally, methyl N-(1-benzothien-3-ylcarbonyl)glycinate has been shown to have a long half-life, which makes it useful for studies that require prolonged exposure to the compound. However, one limitation of using methyl N-(1-benzothien-3-ylcarbonyl)glycinate is that it is not a specific antagonist of all nAChRs, which may limit its usefulness in certain studies.

Future Directions

There are several potential future directions for the use of methyl N-(1-benzothien-3-ylcarbonyl)glycinate in scientific research. One area of interest is the potential use of methyl N-(1-benzothien-3-ylcarbonyl)glycinate in the treatment of addiction, particularly in the context of opioid addiction. Additionally, methyl N-(1-benzothien-3-ylcarbonyl)glycinate may be useful in studies of the effects of nicotine on the brain, particularly in the context of e-cigarette use. Finally, methyl N-(1-benzothien-3-ylcarbonyl)glycinate may be useful in studies of the effects of nAChRs on other physiological processes, such as inflammation and pain perception.
Conclusion:
Methyl N-(1-benzothien-3-ylcarbonyl)glycinate, or methyl N-(1-benzothien-3-ylcarbonyl)glycinate, is a synthetic compound that has been used in scientific research for several years. It is a non-competitive antagonist of nAChRs and has been studied for its potential therapeutic applications. methyl N-(1-benzothien-3-ylcarbonyl)glycinate has been shown to have several biochemical and physiological effects and has potential future applications in the treatment of addiction, studies of nicotine on the brain, and studies of the effects of nAChRs on other physiological processes.

properties

IUPAC Name

methyl 2-(1-benzothiophene-3-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-11(14)6-13-12(15)9-7-17-10-5-3-2-4-8(9)10/h2-5,7H,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYFVSYHFLMWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(1-benzothiophen-3-ylcarbonyl)glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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